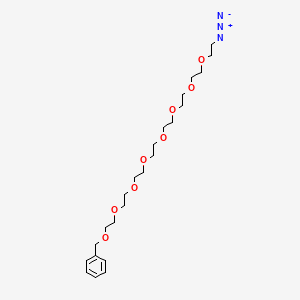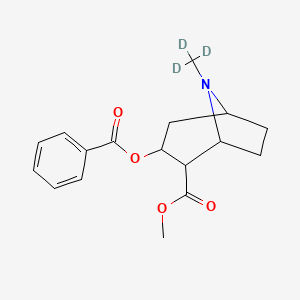
Cocaine-d3 (CRM)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cocaine-d3 (Certified Reference Material) is a deuterated form of cocaine, where three hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cocaine. It is structurally categorized as a tropane alkaloid and is often utilized in forensic and toxicological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cocaine-d3 involves the incorporation of deuterium into the cocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the esterification of ecgonine methyl ester with benzoyl chloride in the presence of deuterated methanol .
Industrial Production Methods: Industrial production of Cocaine-d3 follows stringent protocols to ensure the purity and consistency of the product. The process involves multiple steps of purification and characterization to meet the standards required for a Certified Reference Material. The final product is often formulated as a solution in acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: Cocaine-d3 undergoes various chemical reactions, including:
Oxidation: Cocaine-d3 can be oxidized to form benzoylecgonine-d3.
Hydrolysis: The ester bond in Cocaine-d3 can be hydrolyzed to produce ecgonine methyl ester-d3 and benzoic acid.
Reduction: Reduction reactions can convert Cocaine-d3 to its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Major Products:
- Benzoylecgonine-d3
- Ecgonine methyl ester-d3
- Benzoic acid
Applications De Recherche Scientifique
Cocaine-d3 is extensively used in scientific research, particularly in:
- Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of cocaine in various samples .
- Biology: Studying the metabolic pathways and pharmacokinetics of cocaine in biological systems.
- Medicine: Investigating the effects of cocaine and its metabolites on the human body.
- Industry: Quality control and validation of analytical methods in forensic laboratories .
Mécanisme D'action
Cocaine-d3 exerts its effects by blocking the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the post-synaptic neurons. The primary molecular targets are the dopamine transporters, which are inhibited by Cocaine-d3, leading to its psychoactive effects .
Similar Compounds:
- Cocaine: The non-deuterated form of Cocaine-d3, used for similar purposes but without the isotopic labeling.
- Benzoylecgonine: A major metabolite of cocaine, often used in drug testing.
- Ecgonine methyl ester: Another metabolite of cocaine, used in metabolic studies .
Uniqueness: Cocaine-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from the non-labeled cocaine in analytical applications .
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
306.37 g/mol |
Nom IUPAC |
methyl 3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/i1D3 |
Clé InChI |
ZPUCINDJVBIVPJ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


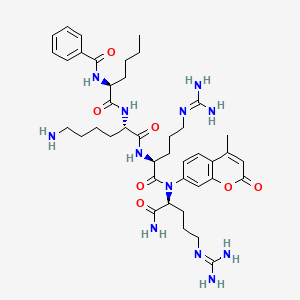
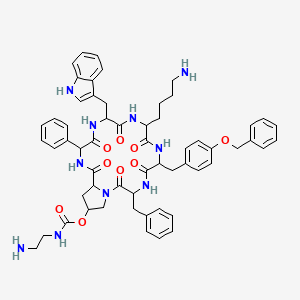
![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)
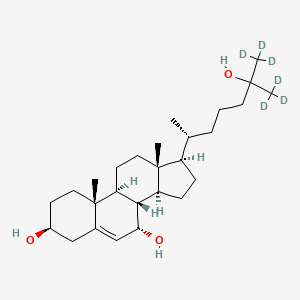
![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)

![2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid](/img/structure/B11936266.png)



![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)
